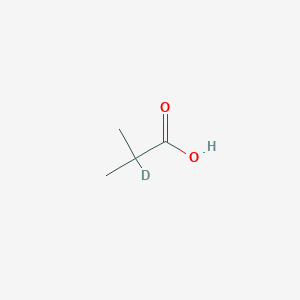

2-Methylpropionic-2-D1 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylpropionic-2-D1 acid is a deuterated analog of 2-methylpropanoic acid, also known as isobutyric acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is a stable isotope of hydrogen. The structural formula of this compound is (CD₃)₂CHCOOH. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylpropionic-2-D1 acid can be synthesized through several methods. One common approach involves the deuteration of 2-methylpropanoic acid using deuterium gas (D₂) in the presence of a catalyst. Another method includes the use of deuterated reagents in the synthesis of the compound from its precursors.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-methylpropanoic acid. This process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpropionic-2-D1 acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in the formation of esters, amides, or halides.

Aplicaciones Científicas De Investigación

Chemistry

2-Methylpropionic-2-D1 acid is widely used as a tracer in isotopic labeling studies. This application is crucial for investigating reaction mechanisms and pathways in organic chemistry. The presence of deuterium allows researchers to track the compound's behavior during chemical reactions, providing insights into reaction kinetics and mechanisms.

Biology

In biological research, this compound is employed in metabolic studies to elucidate the roles of specific metabolic pathways and enzymes. By using deuterated compounds, scientists can trace metabolic processes more accurately, leading to a better understanding of cellular functions and interactions.

Medicine

The pharmaceutical industry utilizes this compound in drug development to study the pharmacokinetics and metabolism of deuterated drugs. Deuteration can enhance the stability and bioavailability of certain pharmaceutical compounds, making them more effective as therapeutic agents.

Industry

In industrial applications, this compound serves as a precursor for the production of deuterated solvents and reagents used in various chemical processes. Its unique properties make it suitable for high-purity applications where isotopic labeling is required.

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Chemistry | Tracer in isotopic labeling studies |

| Biology | Metabolic pathway analysis |

| Medicine | Pharmacokinetic studies of deuterated drugs |

| Industry | Production of deuterated solvents |

Case Study 1: Isotopic Labeling in Organic Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a tracer to investigate the reaction mechanisms involved in the synthesis of complex organic compounds. The incorporation of deuterium allowed for more precise tracking of molecular transformations, leading to significant insights into reaction pathways.

Case Study 2: Metabolic Pathway Elucidation

A study conducted by researchers at a leading university explored the role of various metabolites in cellular respiration using deuterated compounds, including this compound. The findings demonstrated how deuterium labeling could enhance the understanding of metabolic fluxes and enzyme activities within cells.

Mecanismo De Acción

The mechanism of action of 2-Methylpropionic-2-D1 acid involves its interaction with molecular targets and pathways similar to those of non-deuterated 2-methylpropanoic acid. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that of hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, providing valuable insights into the compound’s behavior in biological systems.

Comparación Con Compuestos Similares

2-Methylpropanoic acid (Isobutyric acid): The non-deuterated analog of 2-Methylpropionic-2-D1 acid.

2-Deuterio-2-methylbutanoic acid: Another deuterated carboxylic acid with a similar structure but an additional carbon atom.

2-Deuterio-2-methylpentanoic acid: A deuterated carboxylic acid with two additional carbon atoms.

Uniqueness: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in isotopic labeling studies and research applications where the kinetic isotope effect is of interest. The compound’s ability to provide insights into reaction mechanisms and metabolic pathways sets it apart from its non-deuterated counterparts.

Actividad Biológica

2-Methylpropionic-2-D1 acid, also known as isobutyric acid, is a short-chain fatty acid (SCFA) that has garnered attention for its diverse biological activities. This article explores its metabolic roles, mechanisms of action, and implications in health and disease, supported by case studies and research findings.

- Chemical Formula : C4H8O2

- Synonyms : 2-methyl-propionic acid, 2-Methylpropanoate

1. Metabolic Regulation

This compound plays a crucial role in metabolic regulation, particularly in energy homeostasis. It is produced by the gut microbiome during the fermentation of dietary fibers and serves as a signaling molecule that influences various metabolic pathways.

- Energy Homeostasis : It activates G protein-coupled receptors (GPCRs), which are involved in the regulation of glucose metabolism and lipid storage. This activation can enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and regulates appetite .

2. Immune Modulation

Research indicates that SCFAs, including this compound, can modulate immune responses:

- Inflammatory Response : It has been shown to regulate the production of chemokines and cytokines in the intestine, potentially influencing inflammatory processes. Activation of immune cells such as monocytes leads to the secretion of interleukin-8 (IL-8), which is critical for neutrophil chemotaxis .

The biological activity of this compound is primarily mediated through its interaction with specific receptors:

- GPR41 and GPR43 Activation : These receptors are activated by SCFAs and play significant roles in energy metabolism and inflammation. Upon activation, they trigger intracellular signaling cascades that lead to various physiological responses .

Case Study 1: Impact on Gut Health

A study demonstrated that dietary supplementation with SCFAs, including this compound, improved gut barrier function and reduced markers of inflammation in patients with inflammatory bowel disease (IBD). The results indicated enhanced mucosal healing and a decrease in inflammatory cytokines .

Case Study 2: Role in Obesity Management

Another investigation explored the effects of SCFAs on obesity-related metabolic disorders. Participants who consumed a diet enriched with SCFAs showed improved insulin sensitivity and reduced body fat percentage compared to those on a standard diet. This suggests a potential therapeutic role for this compound in managing obesity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

2-deuterio-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFVSFCRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.